molecular formula C17H19BrN4O3 B12132122 Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 6844-40-2

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12132122
CAS No.: 6844-40-2
M. Wt: 407.3 g/mol
InChI Key: KXMJBSDMYGLJMH-UHFFFAOYSA-N
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Description

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a bromo group, an ethoxy group, and a carboxylate ester. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-amino-5-bromopyrimidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a compound of significant interest in various fields of research.

Properties

CAS No.

6844-40-2

Molecular Formula

C17H19BrN4O3

Molecular Weight

407.3 g/mol

IUPAC Name

ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19BrN4O3/c1-4-24-13-7-6-11(18)8-12(13)15-14(16(23)25-5-2)10(3)21-17-19-9-20-22(15)17/h6-9,15H,4-5H2,1-3H3,(H,19,20,21)

InChI Key

KXMJBSDMYGLJMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C(=C(NC3=NC=NN23)C)C(=O)OCC

Origin of Product

United States

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